2,5,6-Trichloronicotinamide
Overview
Description
2,5,6-Trichloronicotinamide: is an organic compound with the molecular formula C6H3Cl3N2O and a molecular weight of 225.46 g/mol . It is a derivative of nicotinamide, characterized by the presence of three chlorine atoms at the 2, 5, and 6 positions on the pyridine ring. This compound appears as a colorless crystal or white crystalline powder and is known for its strong odor .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,5,6-Trichloronicotinamide can be achieved through the reaction of nicotinamide with chlorinating agents. One common method involves dissolving nicotinamide in an organic solvent such as diethyl ether, followed by the addition of an excess of a chlorinating agent . The reaction is typically carried out at an appropriate temperature for an extended period to ensure complete chlorination. The reaction mixture is then filtered, and the product is washed and dried to obtain this compound .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. For example, the reaction of 2,5,6-Trichloronicotinoyl chloride with ammonium hydroxide in dioxane can yield this compound . This method involves the dropwise addition of 2,5,6-Trichloronicotinoyl chloride to ammonium hydroxide at low temperatures, followed by extraction with dichloromethane .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,5,6-Trichloronicotinamide can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyridine ring.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted nicotinamide derivatives.
Reduction Reactions: Formation of amines or other reduced derivatives.
Oxidation Reactions: Formation of oxidized products such as carboxylic acids or ketones.
Scientific Research Applications
2,5,6-Trichloronicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5,6-Trichloronicotinamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2,3,6-Trichloronicotinamide
- 2,5,6-Trichloropyridine-3-carboxamide
- 2,5,6-Trichloronicotinoyl chloride
Comparison:
- 2,3,6-Trichloronicotinamide: Similar in structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity .
- 2,5,6-Trichloropyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nicotinamide group, affecting its biological activity and applications .
- 2,5,6-Trichloronicotinoyl chloride: A precursor to 2,5,6-Trichloronicotinamide, used in its synthesis and having different reactivity due to the presence of the acyl chloride group .
This compound stands out due to its unique combination of chlorine substitution and nicotinamide structure, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,5,6-trichloropyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-3-1-2(6(10)12)4(8)11-5(3)9/h1H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAVDGXPOXFHRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60706399 | |
Record name | 2,5,6-Trichloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60706399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142266-62-4 | |
Record name | 2,5,6-Trichloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60706399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.